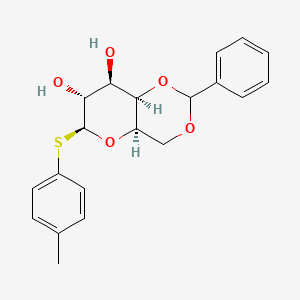

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside

Descripción

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a thioglycoside derivative characterized by a galactopyranose core with a 4-methylphenyl aglycone and a benzylidene acetal protecting the 4,6-hydroxyl groups. The benzylidene group enhances stability and directs regioselective reactions at the 2- and 3-positions, while the thioglycosidic linkage (C–S–C) improves hydrolytic stability compared to O-glycosides, making it valuable in carbohydrate chemistry and drug design .

Propiedades

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVGCBDTUPQRQ-AKDAEUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thioglycosylation of Galactose Derivatives

The thioglycosylation step introduces the 4-methylphenyl group at the anomeric position. A representative protocol involves:

-

Activation of the glycosyl donor :

-

Coupling with benzaldehyde :

Table 1: Thioglycosylation Reaction Conditions

Benzylidene Acetal Formation

The 4,6-O-benzylidene protective group is installed via acid-catalyzed condensation:

-

Acid catalyst selection :

-

Workup and isolation :

Table 2: Benzylidene Acetal Formation Efficiency

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| pTSA | 50°C | 3 | 87 |

| CSA | 50°C | 8 | 83 |

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography is universally employed:

Spectroscopic Analysis

Table 3: Analytical Data Summary

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 5.52 (acetal proton) | |

| ¹³C NMR | δ 101.2 (anomeric carbon) | |

| IR | 1735 cm⁻¹ (C=O) | |

| Melting Point | 151–153°C |

Optimization Strategies

Solvent Effects

Análisis De Reacciones Químicas

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block and an intermediate in the synthesis of various sugars.

Biology: It plays a role in studying protein-glycan interactions and glycan structures.

Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

Industry: It is utilized in the production of biochemical reagents and as an intermediate in pharmaceutical research

Mecanismo De Acción

The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparación Con Compuestos Similares

Core Sugar and Protecting Group Variations

Key Observations :

- Sugar Core: Thiogalactopyranosides (e.g., target compound) differ from thioglucopyranosides (e.g., ) in stereochemistry, impacting receptor binding in biological systems.

- Protecting Groups: Benzylidene (target) vs. TBDMS () vs. chlorobenzyl ().

Substituent Modifications

- 4-Methylphenyl vs. 4-Methoxyphenyl: and highlight 4-methoxyphenyl derivatives (e.g., 4-Methoxyphenyl 3-O-benzyl-beta-D-galactopyranoside, CAS 383905-60-0).

- Benzoyl vs. Benzylidene: The 2,3-di-O-benzoyl substitution in 4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0) increases molecular weight (C34H30O7S, MW 582.67) and may reduce aqueous solubility compared to non-acylated analogs .

Functional Group Additions

Stability and Reactivity

- Thioglycosides (C–S–C linkage) are more stable under acidic and enzymatic conditions than O-glycosides, making them preferred in prolonged biological assays .

- Benzylidene groups resist hydrolysis under basic conditions but are cleavable via hydrogenolysis, offering orthogonal protection strategies .

Actividad Biológica

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside (commonly referred to as Methylphenyl-BG) is a synthetic glycoside that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a methylphenyl group and a thiogalactopyranoside moiety, which contribute to its interaction with biological systems.

- Molecular Formula : C20H22O5S

- Molecular Weight : 378.45 g/mol

- CAS Number : 161007-96-1

- Synonyms : 4-Methylphenyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside

The biological activity of Methylphenyl-BG is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to inhibit certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect metabolic pathways involving carbohydrates and may have implications for conditions such as diabetes.

Enzyme Inhibition

Methylphenyl-BG has been reported to exhibit inhibitory activity against:

- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition of alpha-glucosidase can lead to reduced glucose absorption in the intestine, making it a target for managing postprandial hyperglycemia.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are essential for combating oxidative stress-related diseases. The antioxidant capacity can be measured using various assays such as DPPH and ABTS radical scavenging tests.

Acetylcholinesterase Inhibition

Recent studies have indicated that Methylphenyl-BG may also inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could have potential applications in treating neurodegenerative diseases like Alzheimer's.

Study on Glycosidase Inhibition

In a controlled study, Methylphenyl-BG was evaluated for its ability to inhibit glycosidases involved in carbohydrate metabolism. The results indicated that at concentrations of 10–50 µM, the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in managing diabetes.

Neuroprotective Effects

Another study explored the neuroprotective effects of Methylphenyl-BG in vitro using neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound led to increased cell viability and reduced markers of oxidative damage, indicating its potential role in neuroprotection.

Q & A

Q. What are the common synthetic routes for preparing 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside, and what reagents are typically employed?

The synthesis typically involves thioglycoside formation via Koenigs-Knorr-type reactions. For example, glycosyl bromides or acetates are reacted with 4-methylthiophenol in the presence of Lewis acids like boron trifluoride etherate (BF₃·Et₂O) to form the thioglycosidic bond. The benzylidene group is introduced using benzaldehyde dimethyl acetal under acidic conditions to protect the 4,6-hydroxyl positions of galactose. Critical reagents include BF₃·Et₂O (activation), benzaldehyde dimethyl acetal (protection), and inert solvents like dichloromethane .

Example Protocol :

- Dissolve galactose penta-acetate in anhydrous CH₂Cl₂.

- Add 4-methylthiophenol and BF₃·Et₂O at 0°C.

- Stir under argon for 24 hours, followed by quenching with triethylamine.

- Purify via column chromatography (hexane/ethyl acetate gradient) .

Q. How does the benzylidene protecting group influence the stability and reactivity of this compound in enzymatic assays?

The 4,6-O-benzylidene group enhances stability by locking the galactopyranose ring into a rigid chair conformation, reducing unwanted hydrolysis. This conformation also directs enzymatic cleavage to specific positions (e.g., β-galactosidase activity at the anomeric center). In assays, the group ensures regioselectivity, making the compound ideal for studying enzyme-substrate interactions without interference from secondary hydroxyl groups .

Key Data :

| Property | Value/Effect |

|---|---|

| Conformational Rigidity | Prevents 4,6-OH participation |

| Enzymatic Specificity | Targets anomeric thioglycosidic bond |

| Stability in Solution | Resists hydrolysis at pH 4–8 |

Advanced Research Questions

Q. What strategies are effective for selective deprotection of the benzylidene group during oligosaccharide synthesis?

Selective removal of the benzylidene group is achieved via acid-catalyzed hydrolysis. Use 80% acetic acid at 60°C for 2–4 hours, which cleaves the acetal without affecting other protecting groups (e.g., acetyl or benzyl). For acid-sensitive substrates, catalytic hydrogenolysis with Pd/C in ethanol/THF (1:1) at 40 psi H₂ can be employed .

Optimization Tips :

Q. How can X-ray crystallography resolve contradictions in the anomeric configuration of thiogalactopyranoside derivatives?

Discrepancies in reported anomeric configurations (α vs. β) often arise from misassignment of NMR data. Single-crystal X-ray diffraction provides unambiguous confirmation. For example, in a related compound, crystallography revealed that the 4-methoxyphenyl group adopted an α-configuration, contradicting prior NMR-based claims of β-anomer formation. Key metrics include bond angles (C1-S-Caryl ≈ 100°) and torsional parameters (ΦH = −60° to −90° for α-configuration) .

Case Study :

- Reported Conflict : Optical rotation data suggested β-configuration ( D +120°).

- X-ray Resolution : Confirmed α-configuration via C1-S-Caryl bond geometry .

Q. What methodological considerations are critical when designing glycosylation reactions using this compound as a donor substrate?

Key factors include:

- Activation Method : Use NIS/TfOH or methyl triflate for "armed" thioglycosides (electron-donating 4-methylphenyl group enhances reactivity).

- Solvent System : Anhydrous CH₂Cl₂ or toluene with molecular sieves (4Å) to scavenge water.

- Temperature : −40°C to 0°C to minimize side reactions (e.g., aglycone transfer).

- Monitoring : Quench aliquots with triethylamine and analyze by MALDI-TOF MS for oligosaccharide formation .

Example Glycosylation Protocol :

- Activate 1.2 equiv donor with 1.5 equiv NIS and 0.2 equiv TfOH in CH₂Cl₂.

- Add acceptor (1.0 equiv) dissolved in CH₂Cl₂ at −20°C.

- Stir for 2 hours, then quench with NaHCO₃.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations (40–85%) often stem from differences in glycosylation conditions. For example, excess BF₃·Et₂O (>3 equiv) can lead to thioglycoside decomposition, reducing yields. Reproducibility requires strict control of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.